molecular formula C18H16N2O2 B11500419 1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 696617-65-9

1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B11500419
CAS No.: 696617-65-9
M. Wt: 292.3 g/mol
InChI Key: IIBBCXBSHWRASL-UHFFFAOYSA-N
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Description

1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family These compounds are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione typically involves the following steps:

    Formation of the Pyrimidinedione Core: This can be achieved through the condensation of urea with a β-diketone under acidic or basic conditions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via a Friedel-Crafts alkylation reaction using benzhydryl chloride and a Lewis acid catalyst.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzhydryl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidinedione derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-benzhydryl-5-methyl-2,4(1H,3H)-pyrimidinedione: can be compared with other pyrimidinedione derivatives such as:

Uniqueness

The presence of both the benzhydryl and methyl groups in this compound may confer unique chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

696617-65-9

Molecular Formula

C18H16N2O2

Molecular Weight

292.3 g/mol

IUPAC Name

1-benzhydryl-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C18H16N2O2/c1-13-12-20(18(22)19-17(13)21)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12,16H,1H3,(H,19,21,22)

InChI Key

IIBBCXBSHWRASL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)C(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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